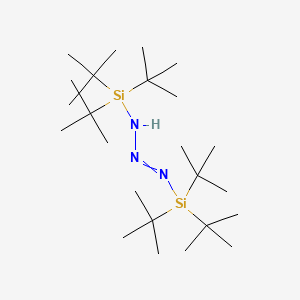
4-Benzamidobenzene-1-sulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzamidobenzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their reactivity and are often used in organic synthesis and chemical research. The structure of this compound consists of a benzene ring substituted with a benzamido group and a sulfonyl azide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamidobenzene-1-sulfonyl azide typically involves the diazotransfer reaction. One common method is the reaction of 4-benzamidobenzene-1-sulfonyl chloride with sodium azide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at room temperature .
Industrial Production Methods
On an industrial scale, the synthesis of sulfonyl azides can be achieved using safer and more efficient methods. For example, the use of imidazole-1-sulfonyl azide hydrochloride as a diazo donor has been reported to be effective and scalable. This reagent can be prepared in a one-pot reaction from inexpensive materials and is shelf-stable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzamidobenzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethylsulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
4-Benzamidobenzene-1-sulfonyl azide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Benzamidobenzene-1-sulfonyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, which are facilitated by its ability to act as a nucleophile or participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzamidobenzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of an azide group.
4-Benzamidobenzene-1-sulfonamide: Similar structure but with an amide group instead of an azide group.
4-Benzamidobenzene-1-sulfonyl hydrazide: Similar structure but with a hydrazide group instead of an azide group.
Uniqueness
4-Benzamidobenzene-1-sulfonyl azide is unique due to its azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and various scientific applications .
Propriétés
Numéro CAS |
89565-13-9 |
|---|---|
Formule moléculaire |
C13H10N4O3S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
N-(4-azidosulfonylphenyl)benzamide |
InChI |
InChI=1S/C13H10N4O3S/c14-16-17-21(19,20)12-8-6-11(7-9-12)15-13(18)10-4-2-1-3-5-10/h1-9H,(H,15,18) |
Clé InChI |
DQLXBCOLPRGAGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)



![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
